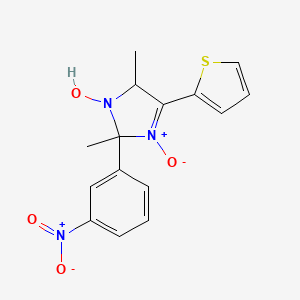![molecular formula C21H20ClNO2 B11611822 3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11611822.png)
3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl group and a 2,4-dimethylphenyl group, along with a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while reduction can produce alcohols.
科学研究应用
3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
3-[5-(4-chlorophenyl)-1-phenyl-1H-pyrrol-2-yl]propanoic acid: Lacks the 2,4-dimethyl substitution, which may affect its reactivity and interactions.
3-[5-(4-methylphenyl)-1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]propanoic acid: Substitution with a methyl group instead of chlorine, leading to different chemical properties.
属性
分子式 |
C21H20ClNO2 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC 名称 |
3-[5-(4-chlorophenyl)-1-(2,4-dimethylphenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20ClNO2/c1-14-3-10-19(15(2)13-14)23-18(9-12-21(24)25)8-11-20(23)16-4-6-17(22)7-5-16/h3-8,10-11,13H,9,12H2,1-2H3,(H,24,25) |
InChI 键 |
DGOHYHFWSWRIRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Cl)CCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-2-amino-4,6-dimethyl-5-[4-(pyrrolidin-1-yl)benzylidene]-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B11611756.png)
![2-methyl-N-(tetrahydrofuran-2-ylmethyl)-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11611757.png)
![2-[4-(dimethylamino)phenyl]-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]phenylalaninate](/img/structure/B11611761.png)
![ethyl (3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11611763.png)
![2-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B11611777.png)
![methyl 4-chloro-3-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11611782.png)
![N-{4-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B11611784.png)
![N-(2-hydroxyethyl)-2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11611789.png)

![N-{4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}furan-2-carboxamide](/img/structure/B11611796.png)
![3'-Ethyl 5'-prop-2-en-1-yl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11611799.png)
![10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11611805.png)
![Methyl 2-{[2-(4-chlorophenyl)-1-(2-furoylamino)-2-oxoethyl]amino}benzoate](/img/structure/B11611812.png)
![N-[(furan-2-yl)methyl]-6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611813.png)
